N-[4-(acetylamino)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide is a complex organic compound that features a tetrazole ring, a phenyl group, and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which often involves the reaction of an azide with a nitrile under mild conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenyl halide reacts with the tetrazole derivative.
Formation of the Acetylamino Group: The acetylamino group is typically introduced through an acetylation reaction, where an amine reacts with acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and tetrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the phenyl and tetrazole rings.
Reduction: Reduced forms of the acetylamino and tetrazole groups.
Substitution: Substituted phenyl and tetrazole derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide .
- 5-phenyl-1H-tetrazole .
Uniqueness
N-[4-(acetylamino)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide is unique due to its combination of a tetrazole ring, phenyl group, and acetylamino group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H20N6O2S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide |
InChI |
InChI=1S/C19H20N6O2S/c1-3-17(18(27)21-15-11-9-14(10-12-15)20-13(2)26)28-19-22-23-24-25(19)16-7-5-4-6-8-16/h4-12,17H,3H2,1-2H3,(H,20,26)(H,21,27) |
InChI Key |
POOGIYCXNQTFOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)SC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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